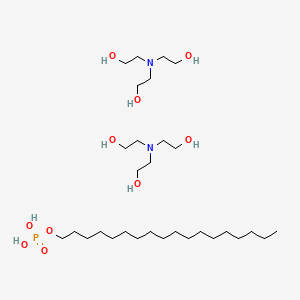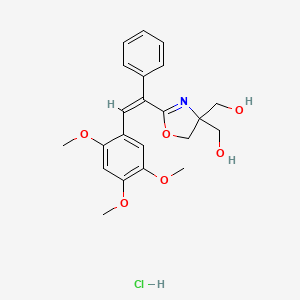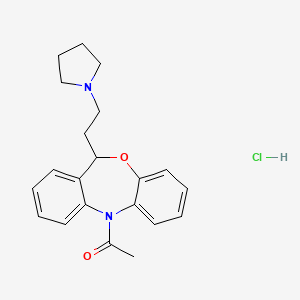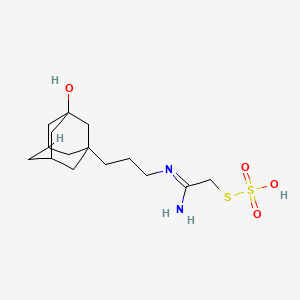
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate is a complex organic compound with a unique structureThese are amide derivatives of alpha amino acids, which play significant roles in various biochemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3311(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate involves multiple steps The initial step typically includes the preparation of the tricyclo[331Subsequent steps involve the formation of the amino and imino groups, and finally, the esterification with thiosulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and recrystallization to obtain the dihydrate form .
化学反応の分析
Types of Reactions
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .
科学的研究の応用
Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other alpha amino acid amides and derivatives of tricyclo[3.3.1.1~3,7~]decane. Examples include:
- (1S,3S,5S)-2-{(2S)-2-amino-2-[(1R,3S,5R,7S)-3-hydroxytricyclo[3.3.1.1~3,7~]dec-1-yl]acetyl}-2-azabicyclo[3.1.0]hexane-3-carbonitrile .
- Triphenylsulfonium (3-hydroxytricyclo[3.3.1.13,7]decane-1-methoxycarbonyl)difluoromethane sulfonate .
Uniqueness
What sets Thiosulfuric acid, S-(2-((3-(3-hydroxytricyclo(3.3.1.1(sup 3,7))dec-1-yl)propyl)amino)-2-iminoethyl) ester, dihydrate apart is its unique combination of functional groups and its specific structural configuration.
特性
CAS番号 |
128487-68-3 |
|---|---|
分子式 |
C15H26N2O4S2 |
分子量 |
362.5 g/mol |
IUPAC名 |
1-[3-[(1-amino-2-sulfosulfanylethylidene)amino]propyl]-3-hydroxyadamantane |
InChI |
InChI=1S/C15H26N2O4S2/c16-13(9-22-23(19,20)21)17-3-1-2-14-5-11-4-12(6-14)8-15(18,7-11)10-14/h11-12,18H,1-10H2,(H2,16,17)(H,19,20,21) |
InChIキー |
NCYZLBPMMAGEIA-UHFFFAOYSA-N |
正規SMILES |
C1C2CC3(CC1CC(C2)(C3)O)CCCN=C(CSS(=O)(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


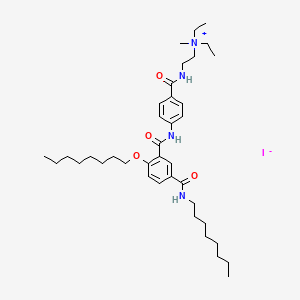
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium thiocyanate](/img/structure/B12701414.png)
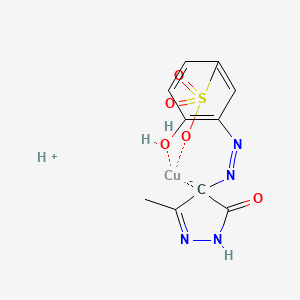
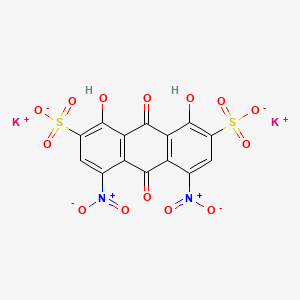

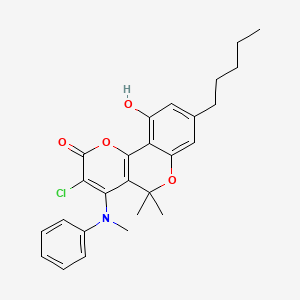
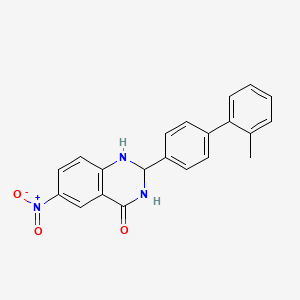
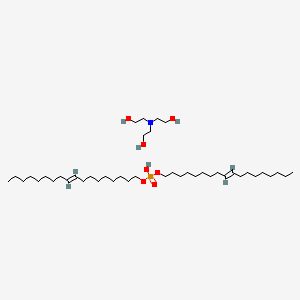
![[4-[2-(1-ethylpiperidin-1-ium-1-yl)ethyl]-3-oxo-1,4-benzoxazin-6-yl] N,N-dimethylcarbamate;iodide](/img/structure/B12701453.png)
